molecular formula C11H12FN3OS B11462248 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B11462248
M. Wt: 253.30 g/mol
InChI Key: MEXWLXPWXPJGNT-UHFFFAOYSA-N
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Description

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is a chemical compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Ethanamine Moiety: The ethanamine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine involves its interaction with specific molecular targets. The fluorobenzyl group and the oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
  • 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
  • 2-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Uniqueness

The presence of the fluorobenzyl group in 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C11H12FN3OS

Molecular Weight

253.30 g/mol

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H12FN3OS/c12-9-3-1-8(2-4-9)7-17-11-15-14-10(16-11)5-6-13/h1-4H,5-7,13H2

InChI Key

MEXWLXPWXPJGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)CCN)F

Origin of Product

United States

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